molecular formula C7H8O2 B15310299 2-Methyl-5-(oxiran-2-yl)furan

2-Methyl-5-(oxiran-2-yl)furan

Cat. No.: B15310299
M. Wt: 124.14 g/mol
InChI Key: TYVYTTCYFBHQFD-UHFFFAOYSA-N
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Description

2-Methyl-5-(oxiran-2-yl)furan is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(oxiran-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with a suitable epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of bio-based feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(oxiran-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(oxiran-2-yl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(oxiran-2-yl)furan involves the reactivity of its epoxide ring. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(oxiran-2-yl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a furan ring and an epoxide ring makes it a versatile compound for various chemical and industrial applications .

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-methyl-5-(oxiran-2-yl)furan

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(9-5)7-4-8-7/h2-3,7H,4H2,1H3

InChI Key

TYVYTTCYFBHQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CO2

Origin of Product

United States

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